molecular formula C16H21N5O6 B1449630 N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine CAS No. 74925-81-8

N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine

Cat. No. B1449630
CAS RN: 74925-81-8
M. Wt: 379.37 g/mol
InChI Key: BRWRDMMDQJQLQS-HBNTYKKESA-N
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Description

N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine (iBuG) is an important modified nucleoside found in many physiological and biochemical processes. It is a modified version of the naturally occurring nucleoside 2'-deoxyguanosine (dG), which is a common component of DNA and RNA. iBuG is a modified form of dG that is found in many organisms, including humans. It is involved in a variety of biological processes, including gene regulation, DNA repair, and protein synthesis.

Scientific Research Applications

Synthesis and Reactivity

  • 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine Synthesis : A study by Solodinin et al. (2020) explored the synthesis of 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine from N-2-isobutyryl-2′-deoxyguanosine. They found it to be labile under acidic conditions but stable in dichloroacetic acid, commonly used in solid-phase synthesis. However, incorporation into oligonucleotides via phosphoramidite chemistry-based solid-phase synthesis was challenging, indicating the need for alternative N-protecting groups or modified synthesis conditions (Solodinin et al., 2020).

Deacylation and Stability

  • Deacylation Study : Liguori et al. (1994) investigated the deacylation kinetics of 2-N-isobutyryl-2′ and 2-N-isobutyryl-6-O-methyl-2′-deoxyguanosine. They found differences in the deblocking requirements for these compounds, which were correlated with the availability of the enolizable lactam function of the guanine ring (Liguori et al., 1994).

Applications in Oligonucleotide Synthesis

  • Oligodeoxyribonucleotide Synthesis : A study by Matsuzaki et al. (1987) discussed the use of N2-isobutyryl-N1,N2-bis(isobutyryloxy)ethylenedeoxyguanosine in oligodeoxyribonucleotide synthesis, employing phenylthio group as a phosphate protecting group. This approach was used in the solid-phase method, indicating its potential in creating specific DNA sequences (Matsuzaki et al., 1987).

Exploration in Antineoplastic Activities

  • Antineoplastic Agent Research : Sood et al. (1992) observed that N2-Isobutyryl-2'-deoxyguanosine-N7-cyanoborane derivatives have potent antineoplastic activities, showing effectiveness against various human tissue culture tumor cells. This finding suggests a potential therapeutic application in cancer treatment (Sood et al., 1992).

Other Studies

  • Photoproduct Formation Research : Sharma et al. (1989) explored the formation of photoproducts from 2'-deoxyguanosine under acetone photosensitization, providing insights into photochemical transformations relevant in DNA damage and repair studies (Sharma et al., 1989).

properties

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O6/c1-7(2)14(24)19-16-18-13-12(15(25)20-16)17-6-21(13)11-4-9(26-8(3)23)10(5-22)27-11/h6-7,9-11,22H,4-5H2,1-3H3,(H2,18,19,20,24,25)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWRDMMDQJQLQS-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451943
Record name CTK2G9546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine

CAS RN

74925-81-8
Record name CTK2G9546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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